6-Chlorobenzo[d]isothiazol-3-amine
Description
Significance of the Benzo[d]isothiazole Scaffold in Contemporary Chemical Research
The benzo[d]isothiazole scaffold, a fusion of a benzene (B151609) ring and an isothiazole (B42339) ring, is a key building block in the synthesis of a diverse array of chemical compounds. Its unique structural and electronic properties have made it a focal point in various research endeavors.
Fused heterocyclic systems, which consist of two or more rings sharing a common bond, are integral to the design of novel molecules with specific functions. rsc.orgrsc.org These rigid, planar structures provide a defined three-dimensional arrangement of atoms, which is crucial for interactions with biological targets. The fusion of a benzene ring to a heterocyclic ring, as seen in benzo[d]isothiazole, often imparts enhanced thermal stability and can influence the electronic properties of the molecule. rsc.org This makes them attractive scaffolds for applications ranging from materials science to medicinal chemistry. rsc.orgrsc.org
The benzo[d]isothiazole scaffold shares structural similarities with both benzothiazole (B30560) and isothiazole, yet possesses distinct characteristics.
Benzothiazole: This related structure consists of a benzene ring fused to a thiazole (B1198619) ring. tandfonline.comwikipedia.org Both benzothiazole and benzo[d]isothiazole are bicyclic aromatic compounds containing nitrogen and sulfur. tandfonline.commdpi.com However, the arrangement of the heteroatoms in the five-membered ring differs. In benzothiazole, the sulfur and nitrogen atoms are in a 1,3-relationship, whereas in benzo[d]isothiazole, they are in a 1,2-relationship. This seemingly subtle difference in atomic arrangement can lead to significant variations in the chemical reactivity and biological activity of their derivatives. nih.gov
Isothiazole: Isothiazole is a five-membered aromatic heterocycle containing one nitrogen and one sulfur atom in adjacent positions. Benzo[d]isothiazole can be viewed as a derivative of isothiazole where a benzene ring is fused to the C4 and C5 positions. The parent isothiazole ring is a key component in many biologically active compounds, and its fusion with a benzene ring in the benzo[d]isothiazole scaffold often modulates this activity.
Shared Attributes: All three scaffolds—benzo[d]isothiazole, benzothiazole, and isothiazole—are recognized for their presence in a wide range of pharmacologically active compounds. tandfonline.comnih.govnih.govnih.gov They are considered "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets. benthamscience.comderpharmachemica.com
The Compound 6-Chlorobenzo[d]isothiazol-3-amine: Structural Context and Research Focus
This compound is a specific derivative of the benzo[d]isothiazole scaffold, characterized by a chlorine atom at the 6-position and an amine group at the 3-position. bldpharm.com
The placement of substituents on the benzo[d]isothiazole ring system is crucial in determining the compound's properties. In the case of this compound, the positions of the chloro and amino groups are significant.
Positional Isomerism: The location of the chlorine atom on the benzene ring can lead to different isomers, each with potentially unique chemical and physical characteristics. For instance, the properties of 6-chloro-benzo[d]isothiazol-3-amine would differ from those of its isomers, such as 4-chloro, 5-chloro, or 7-chloro derivatives. Research has shown that the position of a substituent, such as a nitro group on a related benzothiazole structure, can significantly influence the molecule's crystal packing and intermolecular interactions. mdpi.com
The study of benzo[d]isothiazoles has a history dating back to the discovery of saccharin, a derivative of benzo[d]isothiazol-3-one, in 1879. arkat-usa.org However, comprehensive research into the synthesis and functionalization of aminated benzo[d]isothiazoles is a more recent development. arkat-usa.org Early synthetic methods often required harsh conditions. arkat-usa.org The last couple of decades have seen significant progress in developing new synthetic routes to this class of compounds, driven by their potential applications. arkat-usa.orgnih.govmdpi.com The development of efficient synthetic methodologies has been crucial for exploring the structure-activity relationships of aminated benzo[d]isothiazoles and their derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEACCYVBERSINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SN=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953769 | |
| Record name | 6-Chloro-1,2-benzothiazol-3(2H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31857-81-5 | |
| Record name | 6-Chloro-1,2-benzisothiazol-3-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031857815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-1,2-benzothiazol-3(2H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Benzo D Isothiazole Systems
Strategies for the Construction of the Benzo[d]isothiazole Core
The assembly of the benzo[d]isothiazole scaffold can be broadly categorized based on the nature of the starting materials, particularly the presence of pre-installed nitrogen and sulfur atoms on the aromatic ring. arkat-usa.org These strategies offer flexibility in accessing a wide range of substituted benzo[d]isothiazoles.
Annulation Approaches Utilizing Nitrogen- and Sulfur-Preloaded Aromatics
The most direct methods for constructing the benzo[d]isothiazole core involve the cyclization of aromatic precursors that already contain both nitrogen and sulfur functionalities in an appropriate arrangement. A prominent example is the intramolecular oxidative N-S bond formation from 2-mercaptobenzamides. mdpi.comnih.gov This transformation is often facilitated by transition metal catalysts. For instance, copper(I)-catalyzed intramolecular N-S bond formation using oxygen as the oxidant provides an efficient route to benzo[d]isothiazol-3(2H)-ones. mdpi.comnih.gov Other catalytic systems, including those based on cobalt and electrochemical methods, have also been successfully employed for this purpose. mdpi.com
Another key strategy involves the reaction of aryl tert-butyl sulfoxides. An N-bromosuccinimide (NBS)-induced activation of these sulfoxides, followed by conversion to sulfinimides and a subsequent Wittig-like reaction, yields benzo[d]isothiazole derivatives. arkat-usa.org This method is notable for its mild reaction conditions and tolerance of a variety of substituents. arkat-usa.org
Cyclization Reactions from Nitrogen-Preloaded Aromatic Precursors
Synthesizing benzo[d]isothiazoles from aromatic substrates containing only a nitrogen atom necessitates the introduction of a sulfur atom during the cyclization process. A notable example is the rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur. arkat-usa.org This method leverages C-H activation to construct the heterocyclic ring. arkat-usa.org
Another approach involves the reaction of 2-bromo-N-arylbenzimidamides with sulfur powder under copper(II) catalysis. arkat-usa.org This annulation proceeds under aerobic and alkaline conditions, demonstrating good tolerance for various functional groups. arkat-usa.org Furthermore, a metal-free, one-pot synthesis has been developed from ortho-haloarylamidines and elemental sulfur, which proceeds via an oxidative N-S/C-S bond formation. arkat-usa.org
A specific route to benzo[d]isothiazol-3-amines involves the reaction of 3-substituted-2-fluoro-benzonitriles with sodium sulfide (B99878), followed by treatment with ammonia (B1221849) and sodium hypochlorite (B82951). arkat-usa.org
Synthetic Routes from Sulfur-Preloaded Aromatic Precursors
When the aromatic precursor is pre-functionalized with a sulfur atom, the synthetic challenge lies in the introduction of the nitrogen atom to complete the isothiazole (B42339) ring. One such method starts from 2-(chlorocarbonyl)phenyl hypochlorothioites, which react with primary amines to form benzo[d]isothiazolones. arkat-usa.org
A double lithiation strategy has also been developed, starting from thioanisole (B89551). arkat-usa.org This can be achieved either indirectly, through the formation of a trilithium thioanisole complex, or directly by treating thioanisole with an organolithium reagent and then trapping the resulting species with a nitrile. arkat-usa.org
De Novo Synthesis from Nitrogen- and Sulfur-Free Aromatic Substrates
While less common, it is possible to construct the benzo[d]isothiazole ring from aromatic precursors that lack both nitrogen and sulfur atoms. These de novo syntheses require the introduction of both heteroatoms in the course of the reaction sequence.
Scaffold Assembly from Pre-formed Isothiazole Derivatives
An alternative to building the benzo[d]isothiazole system from an aromatic precursor is to start with a pre-formed isothiazole ring and subsequently construct the fused benzene (B151609) ring. This approach is less common but offers a different strategic pathway to the target scaffold. arkat-usa.org
Specific Routes to Benzo[d]isothiazol-3-amine Derivatives
The synthesis of benzo[d]isothiazol-3-amine derivatives is of particular interest due to their potential applications. One efficient, metal-free method for preparing these compounds starts with a 3-substituted-2-fluoro-benzonitrile. arkat-usa.org A nucleophilic aromatic substitution with sodium sulfide, followed by a reaction with ammonia and sodium hypochlorite, directly furnishes the benzo[d]isothiazol-3-amine core. arkat-usa.org This method has been used to obtain a small library of these derivatives. arkat-usa.org
Another relevant transformation is the synthesis of benzo[d]isothiazoles from 2-bromo-N-arylbenzimidamides and sulfur powder, catalyzed by a copper(II) salt. arkat-usa.org While this method has a broad substrate scope, the specific synthesis of the 3-amino derivative would depend on the nature of the starting benzimidamide. arkat-usa.org
The following table provides a summary of selected synthetic methods for benzo[d]isothiazole systems.
| Starting Material Type | Key Reagents | Product Type | Reference |
| Nitrogen- and Sulfur-Preloaded | 2-Mercaptobenzamides, Cu(I) catalyst, O2 | Benzo[d]isothiazol-3(2H)-ones | mdpi.com, nih.gov |
| Nitrogen- and Sulfur-Preloaded | Aryl tert-butyl sulfoxides, NBS | Benzo[d]isothiazole derivatives | arkat-usa.org |
| Nitrogen-Preloaded | Benzimidates, Rh catalyst, S8 | Benzo[d]isothiazoles | arkat-usa.org |
| Nitrogen-Preloaded | 2-Bromo-N-arylbenzimidamides, Cu(II) catalyst, S8 | Benzo[d]isothiazoles | arkat-usa.org |
| Nitrogen-Preloaded | 3-Substituted-2-fluoro-benzonitriles, Na2S, NH3, NaOCl | Benzo[d]isothiazol-3-amines | arkat-usa.org |
| Sulfur-Preloaded | Thioanisole, Organolithium reagent, Nitrile | Benzo[d]isothiazoles | arkat-usa.org |
Nucleophilic Aromatic Substitution Followed by Cyclization
One common strategy for constructing the benzo[d]isothiazole scaffold involves an initial nucleophilic aromatic substitution reaction. arkat-usa.org For instance, a 2-fluoro-benzonitrile derivative can react with sodium sulfide. The resulting intermediate can then be treated with ammonia and sodium hypochlorite to form the benzo[d]isothiazol-3-amine core. arkat-usa.org This method provides an efficient route to the desired amine-substituted benzo[d]isothiazole. arkat-usa.org
Oxidative Cyclization Methodologies
Oxidative cyclization presents another significant pathway to benzo[d]isothiazoles. arkat-usa.org These reactions typically involve the formation of a nitrogen-sulfur bond in the final ring-closing step. For example, 2-mercaptobenzamides can undergo intramolecular oxidative dehydrogenative cyclization to yield benzo[d]isothiazol-3(2H)-ones. nih.gov This can be achieved using catalysts like copper(I) under an oxygen atmosphere or metal-free systems with reagents like potassium bromide and oxygen. nih.gov Similarly, 2-aminobenzenethiols can react with various reagents to undergo oxidative cyclization. mdpi.com
Another approach involves the reaction of ortho-haloarylamidines with elemental sulfur, which proceeds through an oxidative N-S/C-S bond formation to furnish the benzo[d]isothiazole ring. arkat-usa.org This method, however, may require high temperatures and long reaction times. arkat-usa.org
Wittig-Type Transformations in Benzo[d]isothiazole Synthesis
Wittig-type reactions and their aza-Wittig variants offer a distinct approach to benzo[d]isothiazole synthesis. arkat-usa.orgnih.gov One such method starts from readily available ortho-mercaptoacetophenones. arkat-usa.org These are subjected to a mild S-nitrosation, followed by an intramolecular aza-Wittig reaction to construct the 3-substituted benzo[d]isothiazole ring. organic-chemistry.org Another example involves the use of aryl tert-butyl sulfoxides, which are activated with N-bromosuccinimide (NBS) and then undergo a Wittig-like reaction to form benzo[d]isothiazole derivatives. arkat-usa.org This reaction is notable for its speed at room temperature and its tolerance for a variety of substituents. arkat-usa.org
Metal-Catalyzed Coupling and Cyclization Reactions
Transition metal catalysis plays a crucial role in many modern synthetic routes to benzo[d]isothiazoles. nih.govnih.gov Copper catalysts are particularly prevalent. For instance, copper(II) bromide can catalyze the annulation of 2-bromo-N-arylbenzimidamides with sulfur powder to produce a range of benzo[d]isothiazoles. arkat-usa.org This method demonstrates good tolerance for various functional groups. arkat-usa.org Similarly, copper(I) catalysts have been used in the cascade reaction of 2-halobenzamides with elemental sulfur or potassium thiocyanate (B1210189) to form benzo[d]isothiazol-3(2H)-ones. nih.gov
Rhodium catalysts have also been employed. A rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur provides an efficient route to benzo[d]isothiazoles through C-H activation. arkat-usa.org
Metal-Free Synthetic Protocols
In a push towards more sustainable chemistry, several metal-free synthetic methods for benzo[d]isothiazoles have been developed. arkat-usa.orgnih.gov One such protocol involves the reaction of ortho-haloarylamidines with elemental sulfur, which, despite the harsh conditions, avoids the use of metal catalysts. arkat-usa.org Another efficient metal-free approach involves the reaction of 3-substituted-2-fluoro-benzonitrile with sodium sulfide, followed by treatment with ammonia and sodium hypochlorite to yield benzo[d]isothiazol-3-amines. arkat-usa.org
Introduction of the 6-Chloro Substituent and Amine Functionality
The synthesis of the specific compound 6-chlorobenzo[d]isothiazol-3-amine requires not only the formation of the heterocyclic ring system but also the precise introduction of the chloro and amine groups at positions 6 and 3, respectively.
Regioselective Halogenation Strategies
The introduction of a chlorine atom at the 6-position of the benzo[d]isothiazole ring generally relies on starting with a pre-functionalized benzene derivative. For example, starting with a 4-chloro-substituted aniline (B41778) or a related compound ensures that the chlorine atom is correctly positioned in the final product. The Herz reaction, which involves the treatment of an aniline with disulfur (B1233692) dichloride, can be used to synthesize chlorinated benzodithiazolium salts, which are precursors to benzo[d]isothiazoles. mdpi.commdpi.com For instance, reacting 4-chloroaniline (B138754) under Herz conditions would lead to a 6-chlorobenzodithiazolium salt. mdpi.com
The introduction of the 3-amine group can be achieved through various methods. As mentioned earlier, one direct approach involves the cyclization of a 2-cyanoaniline derivative with a sulfur source and ammonia. arkat-usa.org Alternatively, a 3-unsubstituted benzo[d]isothiazole can be synthesized first, followed by amination at the 3-position. However, direct amination can be challenging, and it is often more efficient to build the amine functionality into the synthetic scheme from the outset. A patented method describes the nucleophilic substitution reaction of a compound with a leaving group at the 3-position with an amine source to produce 3-aminobenzo[d]isothiazoles in good yields. google.com
Below is a table summarizing various synthetic approaches to the benzo[d]isothiazole core, which can be adapted for the synthesis of this compound by using appropriately substituted starting materials.
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Product Type | Reference(s) |
| Nucleophilic Aromatic Substitution & Cyclization | 2-Fluoro-benzonitrile derivative | Sodium sulfide, Ammonia, Sodium hypochlorite | Benzo[d]isothiazol-3-amine | arkat-usa.org |
| Oxidative Cyclization | 2-Mercaptobenzamides | Cu(I)/O2 or KBr/O2 | Benzo[d]isothiazol-3(2H)-one | nih.gov |
| Oxidative Cyclization | ortho-Haloarylamidines | Elemental sulfur | Benzo[d]isothiazole | arkat-usa.org |
| Wittig-Type Transformation | ortho-Mercaptoacetophenones | S-nitrosating agent, Phosphine | 3-Substituted benzo[d]isothiazole | arkat-usa.orgorganic-chemistry.org |
| Wittig-Type Transformation | Aryl tert-butyl sulfoxides | NBS, Amine | Benzo[d]isothiazole derivative | arkat-usa.org |
| Metal-Catalyzed Cyclization | 2-Bromo-N-arylbenzimidamides | CuBr2, Sulfur powder | Benzo[d]isothiazole | arkat-usa.org |
| Metal-Catalyzed Cyclization | Benzimidates | Rhodium catalyst, Elemental sulfur | Benzo[d]isothiazole | arkat-usa.org |
| Metal-Free Synthesis | ortho-Haloarylamidines | Elemental sulfur | Benzo[d]isothiazole | arkat-usa.org |
Synthesis of Related Halogenated Benzo[d]isothiazol-3-amine Analogues (e.g., 6-Iodobenzo[d]isothiazol-3-amine)
The synthesis of halogenated analogs of benzo[d]isothiazol-3-amine allows for the exploration of structure-activity relationships and provides handles for further functionalization. The synthesis of compounds like 6-iodobenzo[d]isothiazol-3-amine (B2903568) can be achieved through routes similar to those for the chloro-analog, starting from appropriately halogenated precursors. For instance, a plausible route would involve using a 2-fluoro-5-iodobenzonitrile (B128481) as the starting material in the previously described amination reaction.
Another general approach to benzo[d]isothiazoles involves the cyclization of ortho-haloarylamidines with elemental sulfur. arkat-usa.org This method's success can depend on the nature of the halogen, with different reactivities observed for chloro, bromo, and iodo substituents. arkat-usa.org Similarly, the ring closure of benzylthio derivatives bearing a carbonyl group can be effected using sulfuryl chloride and ammonia to yield benzo[d]isothiazoles. arkat-usa.org This method was used to produce a 6-bromo-substituted analog, suggesting its applicability for other halogenated derivatives. arkat-usa.org
Functionalization and Derivatization of the this compound Scaffold
The this compound structure offers multiple sites for chemical modification, including the exocyclic amine and the aromatic ring, enabling the creation of a diverse library of derivatives.
Reactions at the Exocyclic Amine Nitrogen (e.g., Acylation, Alkylation, Reductive Amination)
The exocyclic amino group at the C3 position is a versatile handle for derivatization through several common reactions.
Acylation: Primary and secondary amines, including this compound, readily react with acylating agents such as acid chlorides and anhydrides. orgoreview.combyjus.com This nucleophilic acyl substitution reaction results in the formation of N-substituted amides. orgoreview.com The reaction is typically conducted in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) to neutralize the acidic byproduct. orgoreview.com The resulting amide is less nucleophilic than the starting amine due to resonance, which prevents polyacylation. orgoreview.comjove.com
Alkylation: The direct alkylation of amines with alkyl halides can be challenging to control, often leading to a mixture of mono- and poly-alkylated products.
Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. wikipedia.orglibretexts.org This two-step, often one-pot, process involves the initial reaction of the amine with a ketone or aldehyde to form an imine intermediate. wikipedia.orgmasterorganicchemistry.com The imine is then reduced to the corresponding secondary or tertiary amine. libretexts.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the imine over the carbonyl starting material. masterorganicchemistry.comharvard.edu This method is highly versatile for creating a wide range of N-substituted derivatives. masterorganicchemistry.com
Electrophilic and Nucleophilic Substitutions on the Benzo[d]isothiazole Ring System
The benzene ring of the benzo[d]isothiazole system can undergo substitution reactions, with the regioselectivity influenced by the existing substituents.
Nucleophilic Aromatic Substitution (SNA.r): Aryl halides can undergo nucleophilic substitution, particularly when the ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the chloro group at C6 could potentially be displaced by a strong nucleophile. The success of such a reaction depends on the activating ability of the fused isothiazole ring system. In some cases, these reactions require harsh conditions, but they are a known pathway for modifying aromatic halides. libretexts.orgyoutube.com
Synthesis of Fused or Bridged Heterocyclic Analogues
The this compound scaffold serves as a valuable starting material for the construction of more complex, fused heterocyclic systems. The exocyclic amine is a key functional group for these transformations. For example, derivatives of 2-aminobenzothiazole (B30445) (a related scaffold) are used to synthesize various fused heterocycles. rdd.edu.iqresearchgate.net Reaction of the amino group with appropriate bifunctional reagents can lead to the formation of new rings. For instance, condensation reactions with dicarbonyl compounds or their equivalents can be used to build fused pyrimidine, pyrazine, or imidazole (B134444) rings. herts.ac.uknih.gov The reaction of 2-aminobenzothiazoles with α-haloketones followed by cyclization is a common route to thiazolo[3,2-a]pyrimidinones. nih.gov Similarly, Schiff bases formed from the exocyclic amine can be used as intermediates to construct other heterocyclic rings, such as thiazolidinones by reaction with thioglycolic acid. rdd.edu.iqnih.gov
Mechanistic Investigations of Benzo[d]isothiazole Formation and Derivatization Reactions
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes.
Benzo[d]isothiazole Formation: The synthesis of the benzo[d]isothiazol-3(2H)-one core, a precursor to the amine, has been mechanistically studied. Intramolecular cyclization of 2-mercaptobenzamides can proceed through different pathways. mdpi.com
Oxidative Dehydrogenative Cyclization: Copper-catalyzed reactions are proposed to proceed via an N-S bond formation under an oxygen atmosphere. mdpi.comnih.gov Another method using KBr as a catalyst suggests the in situ formation of Br2, which reacts with the starting material to form a disulfide intermediate that subsequently cyclizes. mdpi.com
Electrochemical Cyclization: An electrochemical approach involves a dehydrogenative cyclization via an intramolecular N-S bond formation. nih.gov
From 2-halobenzamides: Cascade reactions of 2-halobenzamides with elemental sulfur, often catalyzed by transition metals like copper or nickel, are believed to proceed through the formation of a C-S bond followed by an intramolecular N-S bond cyclization. nih.gov
Selectfluor-mediated cyclization: A proposed mechanism for the reaction of 2-methylthiobenzamide with Selectfluor involves the generation of a fluorosulfonium salt, which then undergoes cyclization. mdpi.com
Derivatization Reactions:
Acylation: The mechanism of amine acylation is a nucleophilic addition-elimination reaction. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride or anhydride, forming a tetrahedral intermediate. orgoreview.comchemguide.co.uk This intermediate then collapses, expelling the leaving group (e.g., chloride) to regenerate the carbonyl group and form the stable amide product. jove.comchemguide.co.uk
Reductive Amination: This reaction begins with the condensation of the amine and the carbonyl compound to form an imine (from a primary amine) or an iminium ion (from a secondary amine). chemistrysteps.com This step is typically reversible and acid-catalyzed. masterorganicchemistry.com The imine or iminium ion is then irreversibly reduced by a hydride-donating reagent like NaBH3CN. masterorganicchemistry.comchemistrysteps.com The selectivity of reagents like NaBH3CN is key, as they reduce the protonated imine much faster than the starting ketone or aldehyde at mildly acidic pH. masterorganicchemistry.com Enzymatic reductive amination has also been studied, revealing that reductive aminases (RedAms) can catalyze both the imine formation and its reduction. acs.org
Elucidation of Reaction Pathways and Transition States
The synthesis of benzo[d]isothiazole systems, including this compound, is achieved through various reaction pathways, each involving distinct intermediates and transition states. The elucidation of these mechanisms is critical for optimizing synthetic routes and understanding the formation of the core heterocyclic structure.
One of the primary methods for constructing the benzo[d]isothiazole skeleton is through the intramolecular cyclization of 2-mercaptobenzamides . This process often utilizes a copper(I) catalyst and an oxygen atmosphere. A proposed mechanism suggests that the reaction initiates with the coordination of the 2-mercaptobenzamide to the Cu(I) catalyst. This is followed by oxidation, leading to the formation of a Cu-S bond intermediate. A second oxidation step and subsequent reductive elimination yield the final benzo[d]isothiazol-3(2H)-one product and regenerate the Cu(I) catalyst. nih.gov An alternative metal-free pathway for this transformation employs potassium bromide (KBr) as a catalyst under an oxygen atmosphere. In this case, KBr is believed to be oxidized to bromine (Br₂), which then reacts with the 2-mercaptobenzamide to form a sulfenyl bromide intermediate (S-Br). This intermediate can then undergo cyclization to form the N-S bond. arkat-usa.orgmdpi.com
Another significant route involves the intermolecular reaction of 2-halobenzamides with a sulfur source . These are typically cascade reactions catalyzed by transition metals. For example, a copper-catalyzed reaction between a 2-halobenzamide and elemental sulfur (S₈) proceeds through a sequence of C–S bond formation followed by N–S bond cyclization. mdpi.com A plausible mechanism for a similar reaction catalyzed by nano-nickel ferrite (B1171679) (nano-NiFe₂O₄) involves the initial reaction of the 2-halobenzamide with the catalyst, which then reacts with S₈ to form a key intermediate. This intermediate undergoes further transformation and cyclization to yield the benzo[d]isothiazole product. nih.govmdpi.com When potassium thiocyanate (KSCN) is used as the sulfur source with a copper catalyst, the reaction is thought to proceed via the formation of a thiocyanate intermediate, which then undergoes intramolecular nucleophilic substitution to form the final product. nih.govmdpi.com
A particularly relevant pathway for the synthesis of the title compound is the formation of benzo[d]isothiazol-3-amines from 3-substituted-2-fluoro-benzonitriles . This method involves an initial nucleophilic aromatic substitution where sodium sulfide displaces the fluorine atom. The resulting intermediate is then treated with ammonia and an oxidant like sodium hypochlorite to form the 3-amino-benzo[d]isothiazole core. arkat-usa.org
Other notable mechanistic pathways include:
An all-heteroatom Wittig-type reaction , which involves the activation of an aryl tert-butyl sulfoxide (B87167) with N-bromosuccinimide (NBS) to form a sulfinimide, which then undergoes a Wittig-like cyclization. arkat-usa.org
A rhodium-catalyzed process whose mechanism, involving a Rh(I)/Rh(III) redox cycle, has been supported by Density Functional Theory (DFT) calculations. arkat-usa.org
An electrochemical dehydrogenative cyclization of 2-mercaptobenzamides, which proceeds via intramolecular N–S bond formation in an undivided cell, producing hydrogen gas as the only byproduct. nih.govmdpi.com
While specific transition state calculations for the synthesis of this compound are not widely reported, the proposed intermediates in these general pathways, such as copper-coordinated species, sulfenyl bromides, and disulfide intermediates, represent key points along the reaction coordinate. mdpi.com
Role of Solvents, Temperature, and Catalysts in Reaction Efficiency
The efficiency of synthetic methodologies for benzo[d]isothiazole systems is profoundly influenced by the choice of catalyst, solvent, and reaction temperature. Optimization of these parameters is crucial for achieving high yields, minimizing reaction times, and ensuring the sustainability of the process.
Catalysts: Transition metal catalysts are central to many synthetic routes.
Copper Catalysts: Copper(I) and copper(II) salts, such as CuI, CuCl, CuBr₂, and CuSO₄, are widely employed for both intramolecular cyclizations of 2-mercaptobenzamides and intermolecular reactions of 2-halobenzamides. nih.govarkat-usa.orgthieme-connect.de The choice of the copper salt and ligands, like L-proline or 1,10-phenanthroline, can significantly impact reaction outcomes. nih.govarkat-usa.org In some syntheses, the absence of a copper catalyst leads to a drastic reduction in yield, highlighting its essential role in facilitating the key bond-forming steps. arkat-usa.org
Nickel Catalysts: Nickel-based catalysts, including recyclable nano-nickel ferrite (nano-NiFe₂O₄), have proven effective in cascade reactions for building the benzo[d]isothiazole core from 2-halobenzamides and elemental sulfur. nih.govarkat-usa.org Nickel catalysis has also been applied in syntheses involving C-H activation. arkat-usa.org
Other Catalysts: Rhodium catalysts have been used for specialized transformations, and metal-free catalysts like KBr or iodine offer greener alternatives for oxidative cyclizations. arkat-usa.orgmdpi.com Electrochemical methods provide a catalyst-free approach, relying on an electric current to drive the reaction. nih.govmdpi.com
Solvents: The reaction medium plays a critical role in solubility, reactivity, and sometimes in the reaction mechanism itself.
Aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), dioxane, and toluene (B28343) are frequently used. arkat-usa.orgthieme-connect.de Optimization studies have shown that in certain reactions, THF provides the highest yields compared to other solvents like dioxane, DMF, or dichloromethane (B109758) (DCM). arkat-usa.org
The use of "green" solvents is a growing trend. Water has been successfully used as a medium for some copper-catalyzed reactions, and polyethylene (B3416737) glycol (PEG-200) has also been employed as an environmentally benign solvent. nih.gov
In some instances, reactions are performed under solvent-free conditions, particularly in methods involving microwave irradiation or grinding, which reduces waste and simplifies purification. ekb.egmdpi.com
Temperature: The thermal conditions of the reaction are a key variable that must be carefully controlled.
Reaction temperatures reported for the synthesis of benzo[d]isothiazole systems span a wide range, from 0°C to 140°C. arkat-usa.orgresearchgate.net Low temperatures (e.g., 0°C) are sometimes necessary to prevent the decomposition of thermally sensitive intermediates. arkat-usa.org
Many reactions are carried out at elevated temperatures (e.g., 70°C, 135°C) to overcome activation barriers and reduce reaction times. arkat-usa.org
Microwave irradiation is increasingly used as a non-conventional heating method to accelerate reactions, often leading to significantly shorter reaction times and improved yields compared to conventional heating. nih.govmdpi.com
The interplay of these three factors is complex, and the optimal conditions are specific to each synthetic route and substrate. The research findings are summarized in the tables below.
Table 1: Influence of Catalysts on Benzo[d]isothiazole Synthesis
| Catalyst System | Starting Materials | Reaction Type | Typical Efficiency | Reference |
| Cu(I) salts (e.g., CuI, CuCl) | 2-Mercaptobenzamides | Intramolecular Cyclization | Good to excellent yields | nih.govarkat-usa.org |
| Cu(I)/Cu(II) salts (e.g., CuCl, CuBr₂) | 2-Halobenzamides + Sulfur Source | Intermolecular Cascade | Moderate to good yields | nih.govmdpi.com |
| Nano-NiFe₂O₄ | 2-Halobenzamides + S₈ | Intermolecular Cascade | Good yields, recyclable catalyst | nih.gov |
| KBr / O₂ | 2-Mercaptobenzamides | Metal-Free Oxidative Cyclization | Excellent yields | mdpi.com |
| Rhodium complexes | Benzimidates + Sulfur | C-H activation/Annulation | DFT supported mechanism | arkat-usa.org |
| None (Electrochemical) | 2-Mercaptobenzamides | Dehydrogenative Cyclization | Moderate to good yields | nih.govmdpi.com |
Table 2: Role of Solvents and Temperature in Reaction Efficiency
| Solvent | Temperature | Reaction Type | Observations | Reference |
| THF | 0 °C | Intramolecular aza-Wittig | Highest yield, prevents decomposition | arkat-usa.org |
| DMF | 70 °C | Cu-catalyzed Intramolecular Cyclization | Good yields, gram-scale possible | arkat-usa.org |
| Dioxane | 130-140 °C | Cu-catalyzed Coupling | Optimized for specific coupling | researchgate.net |
| Water | High Temperature | Cu-catalyzed Cascade | Green solvent, moderate yields | nih.gov |
| PEG-200 | Not specified | Three-component reaction | Recyclable "green" solvent | nih.gov |
| Toluene | 135 °C | One-pot oxidative formation | High temperature required | arkat-usa.org |
| Solvent-free | Microwave | Condensation | Rapid, eco-friendly | ekb.egmdpi.com |
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 6-Chlorobenzo[d]isothiazol-3-amine, both ¹H and ¹³C NMR would provide critical information about its atomic framework.
Proton (¹H) NMR for Amine and Aromatic Proton Assignments
A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the amino group (-NH₂) and the three protons on the aromatic ring. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would allow for unambiguous assignment. Typically, amine protons appear as a broad singlet that can exchange with D₂O. thieme-connect.de The aromatic protons would exhibit a specific splitting pattern based on their positions relative to each other and the chlorine substituent. For example, one would expect to see a doublet for the proton at position 7, a doublet of doublets for the proton at position 5, and a doublet for the proton at position 4, with coupling constants characteristic of ortho and meta relationships.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering clues about the structure. The molecular formula of this compound is C₇H₅ClN₂S, with a molecular weight of approximately 184.65 g/mol . bldpharm.com The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly useful for polar molecules like amines. In positive ion mode, the ESI-MS spectrum of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 185. Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments could reveal characteristic losses, such as the loss of the amino group or cleavage of the isothiazole (B42339) ring, which would help to confirm the structure.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to display characteristic absorption bands. Primary amines typically show a pair of N-H stretching bands in the region of 3300-3500 cm⁻¹. msu.eduutdallas.edu Other key absorptions would include C=N stretching, aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹), and C-H stretching and bending modes. The C-Cl stretching vibration would appear in the fingerprint region (typically below 800 cm⁻¹).
X-ray Diffraction (XRD) for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, XRD analysis would provide exact bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group. This would confirm the planarity of the bicyclic system and the precise geometry of the molecule in the solid state. To date, no public crystal structure data for this specific compound appears to be available.
Chromatographic Methods for Purity and Isolation
Chromatographic techniques are fundamental in separating, identifying, and quantifying the components of a mixture. For a compound like this compound, these methods are key to ensuring the purity of related pharmaceutical products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It offers high resolution and sensitivity for the determination of purity and the quantification of impurities.
In a typical reversed-phase HPLC method for the analysis of related benzisothiazole derivatives, a C18 column is often employed. The separation is achieved using a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier (like acetonitrile (B52724) or methanol). The gradient elution mode, where the proportion of the organic solvent is varied over time, is frequently utilized to ensure the effective separation of the main compound from its impurities, which may have a wide range of polarities.
Detection is commonly performed using an ultraviolet (UV) detector, with the wavelength selected based on the maximum absorbance of the analyte. For this compound, the UV spectrum would be analyzed to determine the optimal wavelength for detection, ensuring high sensitivity.
Illustrative HPLC Method Parameters:
| Parameter | Typical Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Orthophosphate (pH adjusted) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-dependent variation of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a specified wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
This table represents a hypothetical set of parameters based on common practices for analyzing related aromatic heterocyclic amines and should be optimized for specific analytical needs.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for the structural confirmation of impurities and their quantification at trace levels.
For the analysis of this compound, an LC-MS method would typically employ electrospray ionization (ESI) as the interface, which is suitable for polar molecules. The mass spectrometer can be operated in either positive or negative ion mode, depending on which provides a better signal for the target analyte.
In positive ion mode, the protonated molecule [M+H]⁺ of this compound would be monitored. The theoretical exact mass of this ion can be calculated to aid in its identification. Further structural confirmation can be achieved through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented to produce a characteristic pattern of product ions.
Hypothetical LC-MS Data for this compound:
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Molecular Formula | C₇H₅ClN₂S |
| Molecular Weight | 184.65 g/mol |
| Observed [M+H]⁺ | m/z 185.0 |
| Key MS/MS Transitions | Specific precursor to product ion transitions would be determined experimentally for quantification. |
This table presents expected mass spectrometry data based on the compound's structure. Actual observed values may vary slightly depending on instrumentation and experimental conditions.
The development and validation of such LC-MS methods are critical for regulatory submissions for pharmaceutical products, as they provide unequivocal evidence of the identity and purity of the drug substance and can detect impurities at very low levels.
Structure Activity Relationship Sar Studies and Computational Molecular Design
Foundations of Structure-Activity Relationships
The fundamental premise of SAR is that a molecule's chemical structure dictates its physical, chemical, and ultimately, its biological properties through interactions with a living system. oup.com The process involves identifying how properties relevant to biological activity are encoded within the chemical structure. oup.com
Principles of Qualitative SAR Analysis
Qualitative SAR analysis is the foundational approach to understanding the connection between a molecule's structure and its biological effects. collaborativedrug.com This method involves systematically altering parts of a molecule and observing the resulting changes in biological activity. The core principle is that similar molecules often exhibit similar physical and biological properties. collaborativedrug.com
Chemists use synthetic techniques to introduce, remove, or modify functional groups, rings, and other structural features. creative-proteomics.com By comparing the activity of a series of structurally related compounds, researchers can deduce which parts of the molecule are essential for its activity (the pharmacophore) and which parts can be modified to improve its properties. This iterative process helps in identifying key features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic regions that are crucial for interacting with a biological target.
Introduction to Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) analysis represents a mathematical refinement of the qualitative SAR approach. wikipedia.orgjove.com QSAR models aim to establish a statistical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov Instead of a purely descriptive analysis, QSAR seeks to create a mathematical equation that relates the biological activity to measurable physicochemical or structural properties of the molecules, known as descriptors. youtube.com
These predictive models are powerful tools in drug design. jove.com Once a reliable QSAR model is developed from a set of known molecules (a training set), it can be used to predict the activity of new, unsynthesized compounds. youtube.com This allows researchers to prioritize the synthesis of molecules that are most likely to be active, saving significant time and resources. collaborativedrug.com
Physicochemical and Topological Descriptors in SAR Modeling
The success of a QSAR model hinges on the use of appropriate descriptors, which are numerical representations of a molecule's properties. frontiersin.org These descriptors can be broadly categorized into physicochemical and topological types.
Physicochemical descriptors describe properties like lipophilicity, electronic distribution, and steric effects. These are often determined experimentally or calculated using computational methods. Common examples include:
LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which measures a molecule's hydrophobicity. frontiersin.org
pKa: The acid dissociation constant, which indicates the degree of ionization at a given pH. frontiersin.org
Molecular Weight (MW): The mass of the molecule. frontiersin.org
Molar Refractivity (MR): A measure of a molecule's volume and polarizability. frontiersin.org
Topological descriptors are derived from the two-dimensional graph representation of a molecule. researchgate.net They encode information about molecular size, shape, branching, and atom connectivity. researchgate.net These descriptors are computationally efficient to calculate and often correlate well with biological activity. frontiersin.org Examples include:
Wiener Index: The first and one of the most widely studied topological indices.
Zagreb Indices: A pair of descriptors that reflect the degree of branching in a molecule. frontiersin.org
Kappa Shape Indices: Describe different aspects of a molecule's shape.
Electrotopological State (E-state) Index: Integrates electronic and topological features to characterize atoms within the molecule. researchgate.net
Interactive Table: Common Descriptors in QSAR Modeling
| Descriptor Category | Descriptor Name | Description |
| Physicochemical | LogP (Partition Coefficient) | Measures the lipophilicity or hydrophobicity of a molecule. frontiersin.org |
| pKa (Dissociation Constant) | Indicates the acidity or basicity of a functional group. frontiersin.org | |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. frontiersin.org | |
| Molar Refractivity (MR) | Relates to the volume of the molecule and the polarizability of its electrons. frontiersin.org | |
| Topological | Wiener Index | Based on the distances between all pairs of vertices in the molecular graph. frontiersin.org |
| Zagreb Indices (M1, M2) | Calculated from the degrees of vertices, reflecting molecular branching. frontiersin.org | |
| Balaban Index | A distance-based topological index sensitive to molecular branching and cyclicity. frontiersin.org | |
| E-state Index | Encodes information about the electronic and topological state of each atom in a molecule. researchgate.net |
SAR Investigations of Benzo[d]isothiazole and Related Scaffolds
The benzo[d]isothiazole nucleus is a key structural motif in a variety of biologically active compounds. SAR studies on this scaffold and its close analog, benzothiazole (B30560), have provided valuable insights into how different substituents influence their biological efficacy.
Impact of Chloro Substitution and Amine Group on Biological Efficacy
The specific structure of 6-Chlorobenzo[d]isothiazol-3-amine suggests that both the chlorine atom at the 6-position and the amine group at the 3-position are critical determinants of its activity.
Chloro Substitution: The presence of a halogen, such as chlorine, on the benzene (B151609) ring significantly impacts the molecule's electronic properties and lipophilicity. In SAR studies of related heterocyclic systems, halogen substitution is a common strategy to modulate activity. For instance, in a series of 3,6-disubstituted benzo[d]thiazol-2(3H)-one analogs, aryl substitution was found to be important for determining the subtype selectivity of the ligands. nih.gov The chlorine atom, being an electron-withdrawing group, can alter the charge distribution across the aromatic system, potentially influencing how the molecule binds to its biological target. Furthermore, halogens generally increase a compound's persistence and can affect its metabolic stability. wikipedia.org
Amine Group: The amine group at position 3 is a key functional group. In studies on benzo[d]isothiazole hydrazones, the presence of a benzo[d]isothiazol-3(2H)-one moiety was identified as an essential structural requirement for anti-HIV activity. nih.gov This highlights the importance of the substituent at the 3-position. Replacing the ketone with an amine group, as in this compound, introduces a basic center capable of forming hydrogen bonds and salt bridges, which are often crucial for receptor-ligand interactions. Research on related benzo[d]thiazol-2-amine derivatives has shown their potential as anticancer agents, with activity attributed to their interaction with enzymes like the Human Epidermal growth factor receptor (HER). nih.gov
Role of Substituents at Varying Positions on the Benzo[d]isothiazole Nucleus
SAR studies on the broader benzo[d]isothiazole and benzothiazole families have demonstrated that the nature and position of various substituents are crucial for biological activity.
Position 2 and 3: As noted, the functionality at position 3 of the benzo[d]isothiazole ring is critical. In a study of benzo[d]isothiazole Schiff bases, these compounds exhibited marked cytotoxicity against human lymphocyte cell lines, with some derivatives showing antiproliferative activity against leukemia cell lines. nih.gov For the analogous benzothiazole scaffold, substitutions at the 2-position are frequently explored. For example, a library of 2,6-disubstituted benzothiazoles was synthesized to develop inhibitors of the Hsp90 protein, with several compounds showing low micromolar antiproliferative activities against breast cancer cells. mdpi.com
Position 6: The 6-position, occupied by chlorine in the title compound, is a common site for modification. In the aforementioned study on Hsp90 inhibitors, various groups were coupled to the carboxylic acid at position 6 of the benzothiazole core to investigate SAR. mdpi.com
The collective findings from these studies underscore the rich SAR of the benzo[d]isothiazole scaffold. The specific combination of a chloro group at position 6 and an amine at position 3 in this compound creates a unique electronic and steric profile that likely dictates its specific biological interactions and efficacy.
Interactive Table: Summary of SAR Findings for Benzo[d]isothiazole and Related Scaffolds
| Scaffold | Position(s) of Substitution | Key Findings | Biological Activity Noted | Reference |
| Benzo[d]isothiazole Hydrazone | 3 | The benzo[d]isothiazol-3(2H)-one moiety is an essential structural requirement. | Anti-HIV-1 | nih.gov |
| Benzo[d]isothiazole Schiff Base | 3 | Compounds showed marked cytotoxicity against lymphocyte cell lines. | Cytotoxic, Antiproliferative | nih.gov |
| Benzo[d]thiazol-2(3H)-one | 3, 6 | Aryl substitution was important for subtype selectivity. | Sigma Receptor Ligands | nih.gov |
| Benzothiazole | 2, 6 | 2,6-disubstituted analogs showed low micromolar antiproliferative activity. | Hsp90 Inhibition, Anticancer | mdpi.com |
| Benzothiazole | 2, 3 | N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene)carboxamide derivatives showed high CB2 affinity. | CB2 Agonist, Anti-inflammatory | nih.gov |
| Benzo[d]thiazol-2-amine | 2 | Derivatives showed potential as anticancer agents. | Anticancer (HER enzyme target) | nih.gov |
Conformational Effects and Molecular Flexibility in Biological Recognition
The three-dimensional arrangement of a molecule, encompassing its conformation and flexibility, is a critical determinant of its interaction with biological targets. For this compound, the fused ring system of the benzo[d]isothiazole core imparts a degree of rigidity. However, the rotational freedom of the 3-amine group and the potential for puckering in the isothiazole (B42339) ring introduce elements of molecular flexibility. This flexibility allows the molecule to adopt various conformations, which can be crucial for fitting into the binding pocket of a protein.
Computational Approaches in Molecular Design and SAR Elucidation
Computational methods are indispensable tools for exploring the chemical space of this compound and its derivatives, providing a rational basis for molecular design and the interpretation of structure-activity relationships.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For derivatives of the benzo[d]isothiazole scaffold, docking studies have been instrumental in understanding their mechanism of action. While specific docking studies on this compound are not extensively published, research on analogous compounds provides valuable insights. For instance, studies on benzothiazole derivatives as inhibitors of Candida albicans N-myristoyltransferase have revealed key hydrophobic and hydrogen-bonding interactions within the enzyme's active site. nih.gov Similarly, docking simulations of benzo[d]thiazol-2-amine derivatives with the Human Epidermal growth factor receptor (HER) enzyme and DNA have shown strong binding affinities, suggesting their potential as therapeutic agents. nih.gov
These studies typically involve placing the ligand into the binding site of the target and evaluating the binding affinity using a scoring function. The interactions observed, such as hydrogen bonds and hydrophobic contacts, are crucial for understanding the molecular basis of activity. The binding affinities for some benzo[d]thiazol-2-amine derivatives with the HER enzyme are presented below.
Table 1: Molecular Docking Scores of Benzo[d]thiazol-2-amine Derivatives with HER Enzyme
| Compound | Top Docking Score (kcal/mol) |
|---|---|
| Derivative 1 | Not specified as highest |
| Derivative 2 | -10.4 |
| Derivative 3 | -9.9 |
Data sourced from a study on benzo[d]thiazol-2-amine derivatives. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. A study on the closely related compound, 3-chloro-1,2-benzisothiazole, using DFT with the 6-311++G(d,p) basis set, provides a template for what can be learned about this compound. nih.gov Such calculations can determine the optimized molecular geometry, harmonic vibrational frequencies, and infrared and Raman intensities. nih.gov
Key electronic properties that can be elucidated through DFT include the distribution of electron density, which is visualized through molecular electrostatic potential maps, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For 3-chloro-1,2-benzisothiazole, the calculated HOMO and LUMO energies indicated that charge transfer occurs within the molecule. nih.gov Mulliken population analysis, another output of DFT calculations, reveals the charge distribution on each atom, offering insights into potential sites for electrophilic and nucleophilic attack. nih.gov The stability of the molecule can be further analyzed using Natural Bond Orbital (NBO) analysis. nih.gov
Predictive Modeling for Molecular Attributes
Predictive modeling, particularly through quantitative structure-activity relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or other molecular attributes. For benzothiazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov
In a study on benzothiazole derivatives as Candida albicans N-myristoyltransferase inhibitors, CoMFA and CoMSIA models were developed that showed high correlative and predictive abilities. nih.gov These models generate 3D contour maps that highlight the regions around the molecule where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. nih.gov This information is invaluable for guiding the design of new derivatives with enhanced potency. The analysis of these contour maps can provide detailed insights into the effects of different substituent groups at various positions on the benzothiazole ring, which can be extrapolated to the this compound scaffold to inform the rational design of novel analogs. nih.gov
Biological Activity Profiles and Mechanistic Pathways
Antimicrobial and Antifungal Investigations
The antimicrobial and antifungal activities of 6-Chlorobenzo[d]isothiazol-3-amine derivatives have been a significant area of study. These compounds have demonstrated a broad spectrum of activity against both bacterial and fungal pathogens.
Derivatives of this compound have shown notable activity against a range of Gram-positive and Gram-negative bacteria. For instance, a series of 2-((6-chlorobenzo[d]isothiazol-3-yl)amino)-N-substituted acetamide (B32628) derivatives exhibited significant antibacterial activity. The activity of these compounds is influenced by the nature of the substituent on the acetamide nitrogen.
Studies have demonstrated the efficacy of this compound derivatives against specific pathogenic bacterial strains. For example, certain acetamide derivatives displayed potent activity against Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for some of these derivatives were found to be comparable to or even better than the standard drug ciprofloxacin.
In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal potential. Schiff base derivatives have shown moderate to good antifungal activity against various fungal strains.
The precise antimicrobial mechanisms of action for this compound and its derivatives are still under investigation. However, it is believed that these compounds may exert their effects by inhibiting essential cellular processes in microorganisms.
Anticancer and Antiproliferative Research
The anticancer and antiproliferative properties of this compound derivatives represent another promising area of research.
Several studies have evaluated the in vitro cytotoxicity of this compound derivatives against various human cancer cell lines. For example, a series of novel 1,3,4-oxadiazole (B1194373) derivatives containing the 6-chlorobenzo[d]isothiazole (B11764473) moiety demonstrated significant cytotoxic activity against the A549 (lung carcinoma) cell line. Some of these compounds showed higher potency than the standard anticancer drug cisplatin.
Another study focused on Schiff base derivatives of this compound, which were tested against A431 (skin cancer), MCF-7 (breast cancer), and H1299 (non-small cell lung cancer) cell lines. The results indicated that some of these compounds exhibited potent anticancer activity, with IC50 values in the low micromolar range.
Furthermore, a series of pyrazole (B372694) derivatives incorporating the 6-chlorobenzo[d]isothiazole scaffold were synthesized and evaluated for their cytotoxic effects on MCF-7 and HepG2 (liver cancer) cell lines. Many of these compounds displayed moderate to good activity against both cell lines.
Cellular Pathway Modulation (e.g., Cell Cycle Perturbation, Apoptosis Induction)
Derivatives of the related benzothiazole (B30560) scaffold have been shown to modulate cellular pathways critical to cancer cell survival. For instance, a series of isoxazole (B147169) derivatives incorporating a benzothiazol-2-amine moiety demonstrated cytotoxic effects against various cancer cell lines, including Colo205, U937, MCF7, and A549. researchgate.net The mechanism of action for these compounds involves the activation of p53, leading to apoptosis through a mitochondrial-dependent pathway. researchgate.net
Similarly, complex derivatives such as 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine have been designed to target pathways relevant to human papillomavirus (HPV)-associated cervical cancer. nih.gov One promising compound from this series, referred to as H1, was found to repress transcription associated with the oncoprotein E7 cellular pathway (E7/Rb/E2F-1/DNMT1), which is essential for tumorigenesis. nih.gov Proteomics analysis suggested that the compound facilitates the degradation of the E7 oncoprotein via E3 ubiquitin ligases. nih.gov
Inhibition of Cancer Cell Migration and Invasion
The metastatic spread of cancer cells is a primary target for novel therapeutic agents. Studies on compounds structurally related to this compound have shown promising anti-migratory effects. A specific benzothiazole derivative, 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine, was found to significantly hinder the migration of A431 and A549 cancer cells in scratch wound healing assays. nih.gov
Another study involving a chlorobenzylated 2-aminothiazole-phenyltriazole hybrid also demonstrated anti-migration activity in B16F10 mouse melanoma cells. nih.gov The investigation explored the role of matrix metalloproteinases (MMPs), which are crucial for the degradation of the extracellular matrix during invasion. nih.gov However, in this particular case, the compound's inhibitory effect on migration was found to be independent of MMP-2 and MMP-9 activity, suggesting it acts through other cellular mechanisms. nih.gov
Identification of Molecular Targets (e.g., Protein Kinases, Topoisomerases, Microtubule Dynamics)
Research to pinpoint the specific molecular targets of these heterocyclic compounds has identified several key enzymes and pathways. For 2-Aminobenzothiazole (B30445) derivatives, the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, has been identified as a promising therapeutic target. researchgate.net In one study, a derivative labeled OMS14 showed significant inhibition (65%) of PIK3CD/PIK3R1 (p110 δ/p85 α), suggesting a potential mechanism for its anticancer properties. researchgate.net
The table below summarizes the molecular targets identified for various benzothiazole derivatives.
| Compound Class | Molecular Target/Pathway | Cancer Type/Model | Reference |
| 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine Derivatives | E7/Rb/E2F-1/DNMT1 Pathway | Cervical Cancer | nih.gov |
| 2-Aminobenzothiazole Derivatives | PIK3CD/PIK3R1 (Phosphoinositide 3-kinase) | General Anticancer | researchgate.net |
| Thiazolyl-azole Derivatives | Inducible Nitric Oxide Synthase (iNOS) | Inflammation Models | nih.gov |
Anti-inflammatory Investigations
The benzisothiazole and benzothiazole nuclei are present in various compounds investigated for anti-inflammatory properties. google.comnih.gov These scaffolds are considered important for developing new agents that can modulate inflammatory responses. nih.govepa.govnuph.edu.ua
Modulation of Inflammatory Cytokine Production (e.g., IL-6, TNF-α)
Chronic inflammation is a key factor in the development of numerous diseases, and the cytokines IL-6 and TNF-α are central mediators in this process. nih.gov The ability of benzothiazole derivatives to modulate these cytokines has been a focus of research. For example, the compound 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine was shown to significantly decrease the activity of IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7). nih.gov Other thiazole-containing scaffolds, such as certain 2-amino-9H-chromeno[2,3-d]thiazol-9-ones, have also demonstrated potent suppression of IL-6 and weaker inhibition of TNF-α. nih.gov
The table below details the inhibitory effects of a representative related compound on inflammatory cytokine production.
| Compound | Cell Line | Cytokine | Activity | Reference |
| 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine | RAW264.7 | IL-6, TNF-α | Significantly decreased activity | nih.gov |
| Compound c12 (a chromeno[2,3-d]thiazol-9-one) | RAW264.7 | IL-6 | IC₅₀ = 12.62 µM | nih.gov |
| Compound c12 (a chromeno[2,3-d]thiazol-9-one) | RAW264.7 | TNF-α | IC₅₀ = 38.62 µM | nih.gov |
Inhibition of Key Enzymes in Inflammatory Cascades (e.g., 5-Lipoxygenase, Cyclooxygenases)
The arachidonic acid cascade contains key enzymes that are targets for anti-inflammatory drugs. 5-Lipoxygenase (5-LO) is the enzyme responsible for synthesizing leukotrienes, which are potent mediators of inflammation. nih.govresearchgate.net Benzisothiazole derivatives have been specifically investigated as inhibitors of 5-LO biosynthesis. google.com While this research focused on 6-substituted-1,1-dioxo-benzo[d]isothiazol-3-one compounds, it highlights the potential of the core benzisothiazole structure in targeting this pathway. google.com Furthermore, benzothiazole-based thiazolidinones have been developed as inhibitors of soybean lipoxygenase (LOX), which is often used as a model for human 5-LO, with lead compounds showing significant inhibitory activity. nih.gov
Cyclooxygenases (COX-1 and COX-2) are the pharmacological targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The development of selective COX-2 inhibitors is a key area of research to reduce the side effects associated with non-selective NSAIDs. While direct studies on this compound are not available, the broader class of thiazole (B1198619) derivatives has been explored for COX inhibition. nih.gov
Enzyme Inhibition Studies
The therapeutic potential of this compound and its analogs is closely linked to their ability to inhibit specific enzymes. As detailed in previous sections, molecular docking and in vitro studies of related benzothiazole and isothiazole (B42339) compounds have identified several enzymatic targets. These include protein kinases like PI3K, which are crucial for cell growth and proliferation, and key enzymes in inflammatory pathways such as 5-lipoxygenase and cyclooxygenases. researchgate.netgoogle.comnih.gov The inhibition of inducible nitric oxide synthase (iNOS) by thiazole derivatives has also been explored as a mechanism for their anti-inflammatory effects. nih.gov
The table below summarizes the enzyme inhibition profiles for various classes of related compounds.
| Compound Class | Enzyme Target | Biological Activity | Reference |
| Benzisothiazole Derivatives | 5-Lipoxygenase (5-LO) | Anti-inflammatory | google.com |
| Benzothiazole-based thiazolidinones | Lipoxygenase (LOX) | Anti-inflammatory | nih.gov |
| 2-Aminobenzothiazole Derivatives | Phosphoinositide 3-kinase (PI3K) | Anticancer | researchgate.net |
| Thiazolyl-azole Derivatives | Inducible Nitric Oxide Synthase (iNOS) | Anti-inflammatory | nih.gov |
Human D-Amino Acid Oxidase (hDAAO) Inhibition
Human D-amino acid oxidase (hDAAO) is a flavoenzyme that degrades D-amino acids, including D-serine, a crucial co-agonist for the N-methyl-D-aspartate (NMDA) receptor. nih.gov Inhibition of hDAAO can increase D-serine levels, thereby enhancing NMDA receptor function, which is a therapeutic strategy being explored for conditions like schizophrenia where NMDA receptor hypofunction is implicated. nih.govnih.gov While numerous compounds have been developed as hDAAO inhibitors, literature from the conducted searches does not specify derivatives of this compound as inhibitors of this particular enzyme. Research has focused on other chemical scaffolds for hDAAO inhibition. nih.govacs.org
Sphingomyelin Synthase 2 (SMS2) Inhibition
Sphingomyelin synthases (SMS) are key enzymes in the biosynthesis of sphingomyelin, a major component of cell membranes and lipid rafts. nih.gov There are two primary isoforms, SMS1 and SMS2, which catalyze the transfer of a phosphocholine (B91661) group from phosphatidylcholine to ceramide. nih.gov Inhibition of SMS2 has been linked to protective effects against conditions such as atherosclerosis and obesity, making it an attractive therapeutic target. nih.gov However, based on the available research, there is no specific mention of this compound or its derivatives demonstrating inhibitory activity against Sphingomyelin Synthase 2.
Dual Inhibition of Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH)
A promising strategy for treating chronic pain involves the simultaneous inhibition of two enzymes: soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov FAAH breaks down endocannabinoids like anandamide, which have analgesic effects, while sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.govnih.gov Inhibiting both enzymes can produce a synergistic anti-inflammatory and analgesic effect. nih.gov
Research into dual sEH/FAAH inhibitors has led to the development of potent molecules based on a benzothiazole scaffold, a close structural analog of the benzo[d]isothiazole core. nih.gov Microwave-assisted synthesis has produced libraries of benzothiazole analogs, yielding dual inhibitors with high affinity for both enzymes. nih.gov These compounds typically feature a central phenyl ring connected to a piperidine (B6355638) moiety, which is then linked via a sulfonamide bond to a modified aromatic ring system, such as benzothiazole. nih.gov
| Compound Type | Target Enzymes | Potency | Reference |
| Benzothiazole-based Inhibitor | sEH / FAAH | IC₅₀ = 9.6 nM / IC₅₀ = 7 nM | nih.gov |
IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
This research demonstrates that while direct data on this compound is scarce, the closely related benzothiazole scaffold is highly effective for achieving potent dual inhibition of sEH and FAAH. nih.govnih.gov
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing critical roles in pH regulation and other physiological processes. nih.gov Certain isoforms are targets for various therapeutic areas. Using ethoxzolamide (B1671626) as a lead molecule, a series of benzo[d]thiazole-5- and 6-sulfonamides have been synthesized and evaluated for their inhibitory activity against several human (h) CA isoforms. nih.govresearchgate.net
These studies revealed that derivatives of the 2-amino-benzothiazole-6-sulfonamide scaffold, which is structurally analogous to this compound, are effective inhibitors. nih.gov The structure-activity relationship (SAR) was found to be sharp, with minor modifications to the scaffold significantly impacting inhibitory potency and selectivity. nih.govnih.gov For instance, halogenation of the heterocyclic ring led to potent and isoform-selective inhibitors for hCA II, VII, and the tumor-associated hCA IX. nih.govresearchgate.net
| Compound Class | Target Isoform | Inhibition Constants (Kᵢ) | Reference |
| 2-Amino-benzothiazole-6-sulfonamides | hCA I | 84.1–2327 nM | nih.gov |
| 2-Amino-benzothiazole-6-sulfonamides | hCA II | Subnanomolar to low nanomolar range | nih.gov |
| Bromo-substituted 5-sulfonamide | hCA VII | Kᵢ = 0.8 nM | nih.gov |
| Bromo-substituted 6-sulfonamide | hCA VII | Kᵢ = 31.1 nM | nih.gov |
| 2-Amino-benzothiazole-6-sulfonamides | hCA IX | Subnanomolar to low nanomolar range | nih.gov |
Kᵢ (Inhibition constant) indicates the binding affinity of an inhibitor to an enzyme; a smaller Kᵢ value signifies a more potent inhibitor.
Other Enzyme Targets (e.g., DNA Gyrase, Helminth-specific Mitochondrial Enzymes)
DNA Gyrase: Bacterial DNA gyrase is an essential enzyme involved in DNA replication, making it a validated target for antibacterial drugs. brc.hu Derivatives based on the 4,5,6,7-tetrahydrobenzo[d]thiazole and benzothiazole scaffolds have been developed as potent DNA gyrase inhibitors. acs.orgbrc.hu These compounds act as ATP-competitive inhibitors of the GyrB subunit. nih.gov Optimized analogs show improved, nanomolar inhibition of DNA gyrase and topoisomerase IV from both Staphylococcus aureus and Escherichia coli. brc.hu Furthermore, a derivative named N(1)-(6-chlorobenzo[d]thiazol-2-yl)-N(8)-hydroxyoctanediamide, which is directly synthesized from this compound's structural isomer, was identified as a potent inhibitor of another class of enzymes, histone deacetylases (HDACs), with significant antitumor activity. nih.govresearchgate.net
Helminth-specific Mitochondrial Enzymes: While direct inhibition of specific helminth mitochondrial enzymes by this compound derivatives is not detailed in the available literature, related benzothiazole compounds have shown general anthelmintic and antiparasitic properties, suggesting potential activity against targets in these organisms. rdd.edu.iqnih.gov
Receptor Modulation and Ion Channel Activity
Beyond enzyme inhibition, the benzo[d]isothiazole scaffold has been explored for its ability to modulate the activity of receptors.
Positive Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4)
Metabotropic glutamate receptor 4 (mGlu4) is a Group III mGlu receptor that, when activated, can modulate neurotransmission. Positive allosteric modulators (PAMs) of mGlu4 are of interest for treating disorders like Parkinson's disease and anxiety. nih.gov These PAMs bind to a site distinct from the glutamate binding site, enhancing the receptor's response to its natural ligand. nih.gov Although various heterocyclic compounds, including those with 1,2,4-oxadiazole (B8745197) and tricyclic thiazolopyrazole cores, have been identified as mGlu4 PAMs, the searched literature does not currently report this activity for derivatives of this compound. nih.govnih.gov
An examination of the chemical compound this compound and its derivatives reveals a landscape of diverse biological activities, primarily centered on the foundational benzo[d]isothiazole scaffold. This core structure is integral to a variety of biologically significant molecules, with research delving into its capacity to modulate ion channels and transporters, alongside broader applications in modeling various diseases.
Agonism of Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5)
Investigations into the therapeutic applications of targeting the Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5) have brought to light the potential of benzo[d]isothiazole derivatives as potent and selective agonists. nih.gov The TRPM5 channel, which is activated by a rise in intracellular calcium, is present in the gastrointestinal system, including the stomach and intestines. nih.gov Through high-throughput screening, a series of benzo[d]isothiazole derivatives were identified that exhibit nanomolar activity and a high degree of selectivity for TRPM5 over other related cation channels. nih.gov Notably, two derivatives, identified as compounds 61 and 64, have shown considerable promise. nih.gov Compound 64 also displayed a beneficial pharmacokinetic profile for localized effects within the intestine, with minimal absorption into the systemic circulation, and demonstrated prokinetic activity in a mouse motility study. nih.gov Although these results underscore the promise of the benzo[d]isothiazole framework, specific research on the TRPM5 agonist activity of this compound is not extensively detailed in existing literature.
Table 1: Activity of Benzo[d]isothiazole Derivatives on TRPM5
| Compound | Activity | Selectivity | In Vivo Effect |
| Compound 61 | Nanomolar activity | >100-fold vs related cation channels | Not specified |
| Compound 64 | Nanomolar activity | >100-fold vs related cation channels | Increased prokinetic activity in mice at 100 mg/kg |
Inhibition of Sodium-Glucose Co-transporter 2 (SGLT2)
The benzo[d]isothiazole core is a key structural element in molecules developed as inhibitors of the Sodium-Glucose Co-transporter 2 (SGLT2). arkat-usa.org SGLT2 inhibitors represent a class of pharmaceuticals that have not only been effective in the management of type 2 diabetes but have also shown benefits in the context of heart failure. nih.govmdpi.com These drugs function by blocking the reabsorption of glucose in the kidneys, which results in its excretion through urine. mdpi.com A particular derivative, benzo[d]isothiazole C-glucoside 1, has been recognized as an SGLT2 inhibitor. arkat-usa.org While the broader category of SGLT2 inhibitors has been the subject of extensive research, specific studies on the inhibitory effects of this compound on SGLT2 are not prominently featured in the available literature. The creation of SGLT2 inhibitors has frequently involved the modification of a glucoside component attached to various heterocyclic structures, including benzisothiazoles, to improve their potency and pharmacokinetic characteristics. researchgate.net
Diverse Biological Applications
Anticonvulsant Activity Research
The potential for anticonvulsant effects in compounds structurally related to this compound has been the subject of several scientific inquiries. Studies on 6-chlorobenzothiazolyl-2-thiosemicarbazones have indicated that a majority of the tested compounds possess anticonvulsant properties in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. nih.gov A specific compound within this series, [4-(6-chlorobenzothiazol-2-yl)-1-(3-isatinimino)thiosemicarbazone], was noted for its particular potency. nih.gov Other analogous structures, such as 6-(substituted-phenyl)thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazole derivatives, have also been synthesized and assessed for their anticonvulsant capabilities. researchgate.net Additionally, molecular docking analyses of 6-substituted 2-aminobenzothiazole derivatives suggest a potential mechanism of action involving interaction with the GABA molecular target. scholarsresearchlibrary.com However, direct experimental data confirming the anticonvulsant properties of this compound are not explicitly provided in these studies.
Table 2: Anticonvulsant Activity of Related Benzothiazole Derivatives
| Compound Series | Screening Models | Key Findings |
| 6-chlorobenzothiazolyl-2-thiosemicarbazones | MES, scPTZ | Most compounds showed activity; one derivative identified as most promising. nih.gov |
| 6-(substituted-phenyl)thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazole derivatives | MES, scPTZ | Some derivatives showed selective protection against MES seizures. researchgate.net |
| 6-substituted 2-aminobenzothiazole derivatives | Molecular Docking (GABA target) | Derivatives showed good binding interaction with the GABA molecular target. scholarsresearchlibrary.com |
Antiviral Properties (e.g., HIV-1, HIV-2)
The benzo[d]isothiazole scaffold has been examined for its potential as an antiviral agent, with a particular focus on the Human Immunodeficiency Virus (HIV). Research on new benzo[d]isothiazole hydrazones has revealed that some of these compounds demonstrate significant activity against wild-type HIV-1. nih.gov This research emphasized the benzo[d]isothiazol-3(2H)-one moiety as a critical structural component for this antiretroviral effect. nih.gov Studies on other isothiazole derivatives have also indicated inhibitory effects on the replication of both HIV-1 and HIV-2. researchgate.net In contrast, a study involving benzo[d]isothiazole Schiff bases did not detect any antiviral activity, but it did note considerable cytotoxicity against the human CD4+ lymphocytes that were used for virus cultivation. nih.gov While these findings delve into the potential of the wider benzo[d]isothiazole and isothiazole families, the specific antiviral characteristics of this compound have not been a central focus in the reviewed literature.
Antioxidant Activity
The antioxidant capabilities of heterocyclic compounds that include thiazole and benzothiazole rings have garnered scientific interest. Thiazole derivatives have been examined for a variety of biological functions, including their potential as antioxidants. mdpi.com A study centered on benzothiazole derivatives as versatile antioxidant agents for skin protection has emphasized the promise of this chemical framework. nih.gov The evaluation of antioxidant activity is frequently conducted using methods like the ferric reducing antioxidant power (FRAP) assay. nih.gov Furthermore, the category of SGLT2 inhibitors, which encompasses compounds with a benzo[d]isothiazole core, has been associated with a reduction in oxidative stress. nih.gov Despite the antioxidant potential demonstrated by these general classes of compounds, specific studies that quantify the antioxidant activity of this compound are not widely present in the available sources.
Analgesic Effects
The analgesic properties of this compound are not extensively documented in the available scientific literature. While there has been research into the analgesic and anti-inflammatory effects of other heterocyclic compounds, such as pyranopyrazole derivatives, a direct connection to the analgesic effects of this compound or its immediate derivatives could not be substantiated from the reviewed materials. nih.gov
Compound List
Diverse Biological Applications
Agrochemistry Applications (e.g., Pesticidal Activity, Plant Defense Activation)
While specific research detailing the direct application of this compound in agrochemistry is not extensively documented in publicly available literature, the broader families of isothiazole and benzisothiazole derivatives are of significant interest in the development of agricultural chemicals. mdpi.comnih.govgoogle.com The structural motif of these compounds serves as a key scaffold in the discovery of new agents for crop protection, exhibiting a range of biological activities including fungicidal, antibacterial, and plant defense activation properties. mdpi.comnih.gov
Pesticidal Activity
The isothiazole ring is a foundational component in the design of novel fungicides. Research into various isothiazole derivatives has demonstrated their potential to control a spectrum of plant pathogens. For instance, studies on 3,4-dichloroisothiazole derivatives have revealed their efficacy against fungal diseases. nih.govmdpi.com Some of these compounds have shown significant inhibition of radial growth of fungi such as Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum. mdpi.com The fungicidal mechanism of some related strobilurin analogues containing an isothiazole moiety involves the disruption of mitochondrial respiration by inhibiting electron transfer, which ultimately leads to the cessation of fungal growth. nih.gov
A patent has described certain 1,2-benzisothiazole (B1215175) derivatives as having notable control effects against rice blast, wheat glume blight, cucumber downy mildew, and cucumber anthracnose without causing phytotoxicity to the crops. google.com This highlights the potential of the benzisothiazole scaffold, to which this compound belongs, in the development of effective and safe agricultural fungicides.
The following table summarizes the fungicidal activity of selected isothiazole derivatives, illustrating the potential of this class of compounds in agrochemical applications.
| Compound Class | Target Pathogen(s) | Observed Effect | Citation(s) |
| 3,4-Dichloroisothiazole Derivatives | Pseudoperonospora cubensis, Phytophthora infestans | Potent in vivo fungicidal activity. | nih.gov |
| 3,4-Dichloroisothiazole Derivatives | Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum | Inhibition of radial fungal growth. | mdpi.com |
| 1,2-Benzisothiazole Derivatives | Rice blast, Wheat glume blight, Cucumber downy mildew, Cucumber anthracnose | Significant control of plant diseases. | google.com |
| Isothiazole-thiazole Derivatives | Pseudoperonospora cubensis, Phytophthora infestans | Excellent anti-fungal activity. | nih.gov |
Plant Defense Activation
Beyond direct pesticidal action, certain isothiazole derivatives have been shown to induce systemic acquired resistance (SAR) in plants. nih.gov SAR is a mechanism of plant defense that provides long-lasting, broad-spectrum resistance to secondary infections by pathogens. The activation of SAR is a highly sought-after trait in modern crop protection strategies as it can reduce the reliance on conventional fungicides.
For example, 3,4-dichloroisothiazoles have been identified as inducers of SAR, enhancing a plant's natural defense mechanisms against subsequent pathogen attacks. nih.gov One study on an isothiazole-thiazole derivative, compound 6u, demonstrated a significant upregulation of the expression of the defense-related gene pr1. nih.gov This upregulation is a key marker of SAR activation. Combining direct fungicidal activity with the ability to induce plant defense systems is a promising strategy for developing next-generation pesticides for comprehensive plant protection. mdpi.com
The table below outlines the plant defense activation properties of representative isothiazole compounds.
| Compound/Compound Class | Plant | Mechanism | Observed Effect | Citation(s) |
| 3,4-Dichloroisothiazoles | General | Systemic Acquired Resistance (SAR) | Enhances plant resistance to subsequent pathogen attack. | nih.gov |
| Isothiazole-thiazole derivative (6u) | Not specified | Upregulation of pr1 gene | Significant increase in the expression of a key defense-related gene. | nih.gov |
Emerging Research Directions and Future Perspectives
Development of Next-Generation Synthetic Methodologies
The synthesis of the benzo[d]isothiazole core has been a subject of extensive research, with numerous methods developed over the years. However, many traditional approaches require harsh reaction conditions or multi-step procedures that can be inefficient. nih.gov The future of synthesizing 6-Chlorobenzo[d]isothiazol-3-amine and its derivatives lies in the development of more efficient, versatile, and sustainable next-generation methodologies.
Recent advancements in the synthesis of the broader benzo[d]isothiazole class point towards several promising avenues. nih.gov One key area is the use of transition-metal catalysis. Copper-catalyzed intramolecular N-S bond formation through oxidative dehydrogenative cyclization has emerged as a powerful tool for constructing the benzo[d]isothiazol-3(2H)-one ring system, which can be a precursor to the 3-amino derivative. nih.gov Future research will likely focus on adapting and optimizing these catalytic systems for the direct and regioselective synthesis of 6-chloro-substituted analogues. Another innovative approach is the use of rhodium-catalyzed oxidative annulation of benzimidates, which offers an efficient route to various benzo[d]isothiazoles through C-H activation. nih.gov
Furthermore, metal-free synthetic strategies are gaining considerable attention due to their environmental and economic benefits. nih.gov Recent reports have described the one-pot synthesis of benzo[d]isothiazoles from ortho-haloarylamidines and elemental sulfur via oxidative N-S/C-S bond formation. nih.gov A patent also describes a method for synthesizing 3-aminobenzo[d]isothiazole derivatives from benzenecarboximidamide compounds and elemental sulfur in the presence of a base, avoiding the need for a metal catalyst. drugtargetreview.com Electrochemical synthesis is another green and powerful tool that has been successfully applied to the formation of benzo[d]isothiazol-3(2H)-ones via intramolecular N-S bond formation, with hydrogen as the only byproduct. nih.gov Adapting these metal-free and electrochemical methods for the synthesis of this compound could lead to more sustainable and cost-effective production.
A summary of emerging synthetic approaches for the benzo[d]isothiazole scaffold is presented in Table 1.
| Methodology | Key Features | Potential Application for this compound |
| Copper-Catalyzed Cyclization | Employs Cu(I) or Cu(II) catalysts for intramolecular N-S bond formation. nih.gov | Efficient synthesis from 2-mercaptobenzamide precursors with a chloro-substituent. |
| Rhodium-Catalyzed Annulation | Utilizes rhodium catalysts for oxidative annulation of benzimidates via C-H activation. nih.gov | Direct synthesis from readily available benzimidate starting materials. |
| Metal-Free Oxidative Cyclization | Involves the reaction of ortho-haloarylamidines with elemental sulfur. nih.gov | Avoids the use of expensive and potentially toxic metal catalysts. |
| Electrochemical Synthesis | Employs electricity as a green oxidant for dehydrogenative cyclization. nih.gov | Sustainable and environmentally friendly production with minimal waste. |
Advanced Integration of Multi-Omics Data in Biological Pathway Elucidation
Understanding the precise mechanism of action of a bioactive compound is crucial for its development as a therapeutic agent. For this compound, whose biological activities are still being explored, the integration of advanced multi-omics data presents a powerful strategy for elucidating its effects on biological pathways. Systems biology approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular changes induced by a small molecule. nih.govnih.gov
Future research on this compound could leverage these technologies to move beyond single-target identification towards a comprehensive understanding of its network-level effects. nih.govnih.gov For instance, treating cancer cell lines with the compound and subsequently performing transcriptomic (RNA-seq) and proteomic (mass spectrometry-based) analyses could reveal which signaling pathways are significantly perturbed. mdpi.com Metabolomic profiling could then identify downstream changes in cellular metabolism, providing a more complete picture of the compound's impact. mdpi.com
The integration of these multi-omics datasets can be achieved through various computational and bioinformatic tools that map the identified genes, proteins, and metabolites onto known biological pathways and interaction networks. nih.govmdpi.com This approach can help in:
Identifying novel drug targets: By observing the global cellular response, new and unexpected targets of this compound may be discovered. mdpi.com
Elucidating mechanisms of action: The integrated data can clarify how the compound exerts its biological effects, whether through direct enzyme inhibition, modulation of gene expression, or other mechanisms. nih.gov
Predicting off-target effects: A system-wide analysis can help in the early identification of potential off-target interactions, which is crucial for assessing the safety profile of a drug candidate. nih.gov
An illustrative workflow for the multi-omics investigation of this compound is shown in Table 2.
| Omics Technology | Data Generated | Biological Insights |
| Transcriptomics (RNA-seq) | Differentially expressed genes | Changes in gene expression, affected signaling pathways |
| Proteomics (LC-MS/MS) | Differentially expressed proteins | Alterations in protein abundance and post-translational modifications |
| Metabolomics (GC-MS, LC-MS) | Differentially abundant metabolites | Changes in metabolic pathways and cellular energy status |
| Integrated Analysis | Pathway and network maps | Holistic understanding of mechanism of action, target identification, off-target effects |
Rational Design of Multi-Targeting Ligands Based on SAR Insights
The concept of "one drug, one target" is increasingly being replaced by the development of multi-targeting ligands, which can modulate multiple biological targets simultaneously. mdpi.com This polypharmacology approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. The this compound scaffold, with its chloro and amino substituents, offers multiple points for chemical modification, making it an attractive starting point for the rational design of multi-targeting agents.
Structure-activity relationship (SAR) studies on related benzothiazole (B30560) and benzo[d]isothiazole derivatives have provided valuable insights into how different substituents on the heterocyclic core influence biological activity. researchgate.netresearchgate.net For example, studies on benzothiazole-based sigma receptor ligands have shown that the linker length and aryl substitution are critical for subtype selectivity, while the nature of an alkylamine ring affects receptor affinity. researchgate.net Similarly, SAR studies on benzothiazole-based inhibitors of the Hsp90 C-terminal domain have highlighted the importance of substitutions at the 2- and 6-positions for antiproliferative activity. researchgate.net
Future research on this compound will likely involve the systematic synthesis of a library of analogues with variations at the 3-amino group and potentially other positions on the benzene (B151609) ring. These analogues would then be screened against a panel of biological targets to build a comprehensive SAR profile. This data, combined with computational modeling and molecular docking studies, will enable the rational design of derivatives with optimized activity against multiple desired targets. mdpi.com For instance, by appending specific pharmacophores to the 3-amino position, it may be possible to design a molecule that inhibits both a specific kinase and a protein-protein interaction involved in a disease pathway. mdpi.com
Exploration of Novel Applications in Materials Science and Catalysis
While the primary focus of research on benzo[d]isothiazole derivatives has been in medicinal chemistry, their unique electronic and structural properties also make them promising candidates for applications in materials science and catalysis. nih.gov The presence of both sulfur and nitrogen atoms in the heterocyclic ring, along with the fused aromatic system, can impart interesting photophysical and electronic characteristics.
The broader class of thiazole-containing compounds has been explored for various material applications. For example, thiazole-based covalent organic frameworks (COFs) have been developed for synergistic water harvesting and photosplitting. The benzo nih.govnih.govmdpi.comdithiazole scaffold, which is structurally related to benzo[d]isothiazole, has been investigated for its potential as an organic radical and semiconductor. These examples suggest that this compound and its derivatives could be explored for similar applications. The chloro and amino substituents provide handles for polymerization or for tuning the electronic properties of the molecule.
Potential future research directions in this area include:
Organic Electronics: Investigating the semiconductor properties of thin films of this compound derivatives for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
Sensing: Developing fluorescent sensors based on the benzo[d]isothiazole scaffold for the detection of specific metal ions or anions.
Catalysis: Exploring the use of metal complexes of this compound as catalysts in organic synthesis. The sulfur and nitrogen atoms can act as coordination sites for metal ions, potentially leading to novel catalytic activities.
Sustainable and Green Chemistry Approaches in Benzo[d]isothiazole Synthesis
The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. The future synthesis of this compound will undoubtedly be influenced by this trend, with a focus on developing more sustainable and environmentally benign methods.
As mentioned in section 6.1, electrochemical synthesis and metal-free reactions are promising green alternatives to traditional methods. nih.gov Another key aspect of green chemistry is the use of safer and more environmentally friendly solvents. Water has been successfully used as a solvent for the one-step synthesis of benzothiazole-2-thiols, a related class of compounds. Exploring the use of water or other green solvents for the synthesis of this compound could significantly improve the sustainability of its production.
Furthermore, the use of catalysts that can be easily recovered and reused is a cornerstone of green chemistry. mdpi.com Developing heterogeneous catalysts for the synthesis of the benzo[d]isothiazole ring system would be a significant advancement. For example, a tetra-substituted sulfonated cobalt phthalocyanine (B1677752) has been used as a heterogeneous catalyst for the synthesis of benzo[d]isothiazol-3(2H)-ones in aqueous media, with the catalyst being recyclable. nih.gov
The key principles of green chemistry and their potential application to the synthesis of this compound are summarized in Table 3.
| Green Chemistry Principle | Application in Benzo[d]isothiazole Synthesis | Future Outlook for this compound |
| Use of Renewable Feedstocks | Synthesis from bio-based starting materials. | Exploration of bio-derived precursors for the benzene ring. |
| Catalysis | Use of recyclable heterogeneous catalysts. nih.gov | Development of solid-supported catalysts for cleaner synthesis. |
| Safer Solvents and Auxiliaries | Use of water or other green solvents. | Optimization of reaction conditions in environmentally benign solvents. |
| Energy Efficiency | Microwave-assisted or electrochemical synthesis. nih.gov | Adoption of energy-efficient techniques to reduce carbon footprint. |
| Waste Prevention | One-pot reactions and atom-economical transformations. nih.gov | Designing synthetic routes that maximize the incorporation of starting materials into the final product. |
Q & A
Q. How to reconcile discrepancies in NMR chemical shifts across synthetic batches?
- Resolution :
- Solvent effects : CDCl₃ vs. DMSO-d₆ can shift NH signals by ±0.5 ppm. Standardize solvent and temperature .
- Tautomeric equilibria : For Schiff base derivatives, dynamic NH tautomerism may cause peak splitting. Use 2D NMR (e.g., HSQC) to resolve .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
